molecular formula C5H6N2O3 B588992 methyl 3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate CAS No. 146656-95-3

methyl 3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate

Cat. No. B588992
CAS RN: 146656-95-3
M. Wt: 142.114
InChI Key: GAWWMETUNCXVML-UHFFFAOYSA-N
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Description

“Methyl 3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate” is a chemical compound with the CAS Number: 146656-95-3 . It has a molecular weight of 142.11 . The compound is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen atoms at positions 1 and 2 and three carbon atoms .


Synthesis Analysis

The pyrazole nucleus, to which this compound belongs, can be synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . There are also other methods like the reaction of dialkyl azodicarboxylates with substituted propargylamines .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrazole ring, which is a five-membered ring structure made up of three carbon atoms and two nitrogen atoms in close proximity . The InChI code for this compound is 1S/C5H6N2O3/c1-10-5(9)3-2-6-7-4(3)8/h2H,1H3,(H2,6,7,8) .


Chemical Reactions Analysis

Pyrazoles, including this compound, are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They can undergo a variety of reactions, including [3+2] cycloaddition reactions with terminal alkynes .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature .

Scientific Research Applications

  • Synthesis of Pyrazolopyridines : Verdecia et al. (1996) described the synthesis of methyl pyrazolopyridine carboxylates from 2-oxo-tetrahydropyridine carboxylates. They highlighted a two-step procedure involving treatment with Vilsmeier–Haack reagent and hydrazine, leading to good yields of pyrazolopyridines with specific geometric configurations (Verdecia et al., 1996).

  • Formation of Thiopyrano-Compounds : Scrowston & Shaw (1976) synthesized methyl benzothiopyran carboxylate through Dieckmann cyclisation, which reacted with hydrazine and phenylhydrazine to produce pyrazolones and their derivatives. This study demonstrated the potential for creating various novel compounds from the core structure (Scrowston & Shaw, 1976).

  • Synthesis of Carbazole Carboxylates : Martin & Prasad (2006) focused on synthesizing methyl dihydropyrazolocarbazole carboxylates from tetrahydrocarbazoles. This process involved using specific intermediates and was characterized by spectral and analytical techniques (Martin & Prasad, 2006).

  • Thermolysis and Synthesis of Pyrazolooxazines : Zhulanov et al. (2017) explored the thermolysis of methyl pyrazole carboxylates leading to the formation of pyrazolo[5,1-b][1,3]oxazine carboxylates. This study showed the potential for creating new molecular structures through thermolysis and reaction with alkenes (Zhulanov et al., 2017).

  • Reaction with Arylhydrazines : Dubovtsev et al. (2016) researched the reaction of methyl pyrrole carboxylates with arylhydrazines to produce various isomeric methyl pyrazoles. This reaction demonstrated the versatility of the compound in synthesizing diverse molecular structures (Dubovtsev et al., 2016).

  • Synthesis of Anticancer Agents : Sayed et al. (2019) designed novel thiazolyl-pyrazole derivatives for anticancer applications. This study highlighted the biological potential of pyrazole derivatives in medical research, particularly as anticancer agents (Sayed et al., 2019).

  • Synthesis of Antioxidant and Antihyperglycemic Agents : Kenchappa et al. (2017) synthesized coumarin derivatives containing pyrazole rings. These compounds demonstrated significant antioxidant and antihyperglycemic activities, indicating their potential in pharmaceutical applications (Kenchappa et al., 2017).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and the signal word "Warning" . The hazard statements associated with it are H315, H319, and H335 . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, using non-sparking tools, and preventing fire caused by electrostatic discharge steam .

Biochemical Analysis

Biochemical Properties

Methyl 3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with histone lysine methyltransferase EZH2, a key enzyme involved in gene expression regulation and cancer progression . The interaction between this compound and EZH2 results in the inhibition of the enzyme’s activity, leading to changes in gene expression patterns.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that this compound can decrease global H3K27me3 levels in lymphoma cells, affecting cell proliferation and survival . Additionally, it has been observed to induce oxidative stress in cells, leading to alterations in cellular metabolism and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding interaction with EZH2, resulting in the inhibition of its methyltransferase activity . This inhibition leads to changes in histone methylation patterns, which in turn affects gene expression. Additionally, this compound has been shown to interact with other biomolecules, such as proteins involved in oxidative stress response, further influencing cellular processes .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term exposure to this compound has been shown to result in sustained alterations in gene expression and cellular metabolism, highlighting its potential for long-term biological effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have demonstrated that low doses of this compound can modulate gene expression and cellular metabolism without causing significant toxicity . Higher doses have been associated with toxic effects, including oxidative stress and cellular damage . These findings underscore the importance of dosage optimization in potential therapeutic applications of this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the key pathways includes its interaction with enzymes involved in oxidative stress response, such as superoxide dismutase and catalase . These interactions influence the metabolic flux and levels of metabolites, contributing to the compound’s overall biological activity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound has been shown to interact with transporters involved in cellular uptake and efflux, affecting its localization and accumulation within cells . These interactions play a crucial role in determining the bioavailability and efficacy of this compound in biological systems.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound is primarily localized in the nucleus, where it interacts with histone proteins and other nuclear biomolecules . The presence of targeting signals and post-translational modifications directs this compound to specific nuclear compartments, influencing its role in gene expression regulation and other nuclear processes.

properties

IUPAC Name

methyl 3-oxo-1,2-dihydropyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O3/c1-10-5(9)3-2-6-7-4(3)8/h2H,1H3,(H2,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAWWMETUNCXVML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CNNC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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